molecular formula C18H25N3O2 B2808465 3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione CAS No. 2309313-59-3

3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2808465
CAS No.: 2309313-59-3
M. Wt: 315.417
InChI Key: GDZCXQOQDCFORO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core substituted with a propyl chain linked to an ethylpiperidine moiety, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Substitution with Propyl Chain: The quinazoline core is then alkylated with a suitable propylating agent, such as 1-bromopropane, in the presence of a base like potassium carbonate.

    Introduction of the Ethylpiperidine Moiety: The final step involves the nucleophilic substitution of the propyl chain with 2-ethylpiperidine. This can be achieved using a strong base like sodium hydride in an aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and automated systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The ethylpiperidine moiety can be substituted with other nucleophiles under appropriate conditions, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific biological targets.

    Industry: May be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to various biological macromolecules, potentially inhibiting their activity or modulating their function. The ethylpiperidine moiety may enhance the compound’s binding affinity and specificity, leading to more potent biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione: Similar structure but with different substitution patterns.

    3-(3-(2-methylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione: Methyl group instead of ethyl, which may alter its biological activity.

    3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-4(3H)-one: Lacks one of the carbonyl groups, potentially affecting its reactivity and biological properties.

Uniqueness

3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of both the quinazoline core and the ethylpiperidine moiety may result in a compound with enhanced potency and selectivity for certain biological targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[3-(2-ethylpiperidin-1-yl)propyl]-1H-quinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-2-14-8-5-6-11-20(14)12-7-13-21-17(22)15-9-3-4-10-16(15)19-18(21)23/h3-4,9-10,14H,2,5-8,11-13H2,1H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDZCXQOQDCFORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1CCCN2C(=O)C3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.